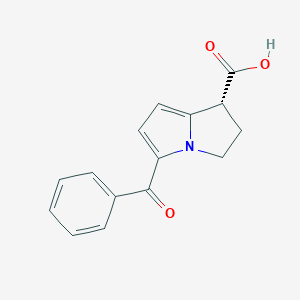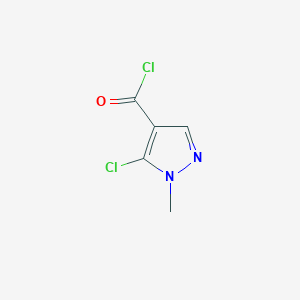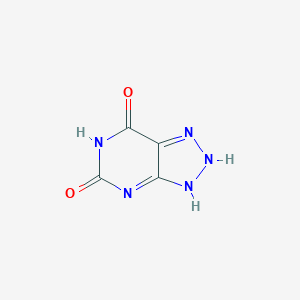
4-(2-Aminoanilino)pyridine
Overview
Description
4-(2-Aminoanilino)pyridine, also known as 2-N-pyridin-4-ylbenzene-1,2-diamine, is an organic compound with the molecular formula C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, including timiperone, cyclooxygenase-2 inhibitors, and adrenergic agents .
Mechanism of Action
Target of Action
4-(2-Aminoanilino)pyridine is an intermediate used in the preparation of various pharmacologically active compounds, including timiperone , Cox-2 inhibitors , and adrenergic agents . These compounds target different biological systems, with timiperone acting on dopamine receptors, Cox-2 inhibitors targeting the cyclooxygenase-2 enzyme involved in inflammation, and adrenergic agents interacting with adrenergic receptors that respond to adrenaline.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the final compound it is used to synthesize. For example, in the case of Cox-2 inhibitors, it would be involved in the arachidonic acid pathway, where the Cox-2 enzyme plays a crucial role in the production of pro-inflammatory prostaglandins. By inhibiting this enzyme, the production of these inflammatory mediators is reduced .
Result of Action
The result of the action of this compound is largely dependent on the final compound it is used to synthesize. For instance, in the case of Cox-2 inhibitors, the result would be a reduction in inflammation due to the inhibition of the Cox-2 enzyme and subsequent decrease in pro-inflammatory prostaglandins .
Biochemical Analysis
Cellular Effects
It is known to be used in the preparation of pharmaceutical agents, suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be used in the preparation of pharmaceutical agents, suggesting it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoanilino)pyridine typically involves the reaction of 2-nitroaniline with 4-chloropyridine under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-nitroaniline attacks the chloropyridine, resulting in the formation of the desired product after reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps to ensure the compound’s high purity, which is crucial for its use as an intermediate in pharmaceutical synthesis .
Chemical Reactions Analysis
Types:
Properties
IUPAC Name |
2-N-pyridin-4-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQNOGGIOMQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303000 | |
| Record name | 4-(2-AMINOANILINO)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65053-26-1 | |
| Record name | 65053-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-AMINOANILINO)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)









